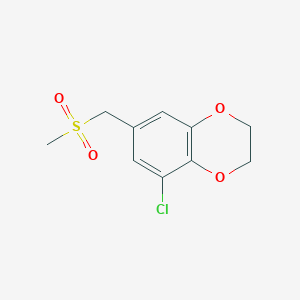
5-Chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MDMA, which is commonly referred to as ecstasy. However,
Mécanisme D'action
MDMA works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This results in increased feelings of empathy, emotional openness, and social bonding.
Biochemical and physiological effects:
MDMA has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin and vasopressin, which are involved in social bonding and attachment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MDMA in lab experiments is its ability to induce a state of empathy and social bonding, which can be useful in studying social behavior and interactions. However, the limitations of using MDMA in lab experiments include its potential for abuse and the ethical concerns surrounding its use.
Orientations Futures
1. Further research into the potential therapeutic effects of MDMA in the treatment of other mental health disorders such as depression and addiction.
2. Development of safer and more effective MDMA-based therapies.
3. Investigation of the long-term effects of MDMA use on the brain and body.
4. Study of the effects of MDMA on social behavior and interactions in different populations.
5. Exploration of the potential of MDMA as a tool for enhancing empathy and social bonding in healthy individuals.
Méthodes De Synthèse
The synthesis of 5-Chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine involves the reaction of safrole with hydrochloric acid and thionyl chloride to produce 3,4-methylenedioxyphenylpropan-2-one. This intermediate is then reacted with methylamine to produce MDMA.
Applications De Recherche Scientifique
5-Chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine has been extensively studied for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Studies have shown that MDMA-assisted psychotherapy can significantly reduce symptoms of PTSD and anxiety in patients.
Propriétés
IUPAC Name |
5-chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-16(12,13)6-7-4-8(11)10-9(5-7)14-2-3-15-10/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVLKTAVNWQKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC2=C(C(=C1)Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-5-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7529409.png)
![3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7529423.png)

![1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea](/img/structure/B7529434.png)
![2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7529440.png)


![1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529452.png)
![5,6-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7529455.png)
![N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide](/img/structure/B7529462.png)
![1-[(2-Methylcyclopropyl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529470.png)

